molecular formula C20H19NO3S2 B1616113 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate CAS No. 58480-17-4

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate

Cat. No.: B1616113
CAS No.: 58480-17-4
M. Wt: 385.5 g/mol
InChI Key: WMJPMFYZKNZOQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its ability to form complexes with other molecules, making it valuable in studies involving molecular interactions and staining techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate typically involves the reaction of naphtho[1,2-d]thiazole derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized naphtho[1,2-d]thiazolium derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a complexing agent in studies involving molecular interactions.

    Biology: Employed in staining techniques for visualizing biological molecules such as glycosaminoglycans and nucleic acids.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate involves its ability to form complexes with other molecules. This interaction is facilitated by the compound’s unique structural properties, allowing it to bind to specific molecular targets. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s staining and complexing abilities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide
  • 3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine

Uniqueness

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of molecules. This property makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

CAS No.

58480-17-4

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C13H12NS.C7H8O3S/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

WMJPMFYZKNZOQC-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C

58480-17-4

Pictograms

Irritant

Origin of Product

United States

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